![molecular formula C8H7N3O3 B11903765 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 197367-68-3](/img/structure/B11903765.png)
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
This would likely involve the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as effective antitumor agents. These compounds exhibit selective cytotoxicity against various cancer cell lines. A study emphasized the structural modifications that enhance their anticancer properties, demonstrating that the introduction of specific functional groups can significantly improve their efficacy against tumors .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibitors targeting this enzyme are being explored for their therapeutic potential in treating acute myelogenous leukemia and other malignancies. The binding interactions of this compound with DHODH have been characterized through crystallography, revealing insights into its mechanism of action .
Antimicrobial Properties
Recent studies have also investigated the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Photophysical Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for applications in material science. They have been studied for their potential use as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify their electronic properties through structural variations opens up avenues for designing materials with tailored functionalities .
Crystal Engineering
The tendency of these compounds to form well-defined crystals with interesting supramolecular properties can be exploited in crystal engineering. Their ability to form hydrogen bonds and π-π stacking interactions can lead to novel crystal structures with enhanced stability and performance in various applications .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, facilitating the exploration of their biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-6-ethoxycarbonyl-4,7-dihydropyrazolo[1,5-a]pyrimidine: Similar structure but with an ethoxycarbonyl group.
4,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the methyl group at the 5-position.
2-Aryl-6-RC(=O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles: Contains aryl and carbonitrile groups.
Uniqueness
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 197367-68-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₇N₃O₃
- Molecular Weight : 193.16 g/mol
- Structure : The compound features a fused bicyclic structure that is characteristic of pyrazolo[1,5-a]pyrimidines.
Synthesis
The synthesis of this compound can be achieved through various methodologies, including microwave-assisted reactions and multi-component synthesis techniques. These methods have been optimized to enhance yield and purity while minimizing reaction times.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance:
- In vitro Studies : The compound has been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer). Results indicated a significant reduction in cell viability, particularly at concentrations around 100 µM. The compound exhibited structure-dependent activity with certain derivatives showing enhanced potency compared to others .
Compound | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
5-Methyl-7-oxo derivative | A549 | 66 | Notable cytotoxicity |
5-Nitrothiophene derivative | A549 | 45 | Selective against resistant strains |
Antimicrobial Activity
The antimicrobial efficacy of 5-Methyl-7-oxo derivatives has also been explored:
- Pathogen Testing : The compound demonstrated activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests potential for development as an antimicrobial agent targeting resistant pathogens .
Anti-inflammatory Properties
Research indicates that pyrazolo[1,5-a]pyrimidine compounds may possess anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB/AP-1 signaling, which are crucial in inflammatory responses .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial properties of the compound against clinically significant pathogens. It was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential application in treating infections caused by resistant strains .
Properties
CAS No. |
197367-68-3 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-7(12)11-6(9-4)3-5(10-11)8(13)14/h2-3,10H,1H3,(H,13,14) |
InChI Key |
VFCWWYYDIFIVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.